3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Analgesic drug discovery Anti-inflammatory screening Benzoxazolinone SAR

Benzoxazolinone SAR programs demand precise C-6/N-3 substitution patterns - generic analogs undermine reproducibility. CAS 17124-57-1 combines the 6-nitro electron-withdrawing group with an N-3 propanoic acid chain, the specific pairing linked to enhanced analgesic/anti-inflammatory potency vs. acetic acid homologs. • 6-Nitro→6-amino reduction unlocks amide, urea & sulfonamide libraries • mp 140-141 °C, LogP ~1.50, MW 252.18 - fully characterized benchmark • ≥95% purity with batch-specific QC documentation Shipped ambient. For R&D and further manufacturing use only.

Molecular Formula C10H8N2O6
Molecular Weight 252.18 g/mol
CAS No. 17124-57-1
Cat. No. B090721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
CAS17124-57-1
Synonyms3-(6-Nitro-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid
Molecular FormulaC10H8N2O6
Molecular Weight252.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CCC(=O)O
InChIInChI=1S/C10H8N2O6/c13-9(14)3-4-11-7-2-1-6(12(16)17)5-8(7)18-10(11)15/h1-2,5H,3-4H2,(H,13,14)
InChIKeyUJEWPPYUQITRIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid (CAS 17124-57-1): Chemical Profile and Procurement Baseline


3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS 17124-57-1) is a heterocyclic benzoxazolinone derivative with the molecular formula C10H8N2O6 and a molecular weight of 252.18 g/mol. Structurally, it features a 6-nitro-substituted benzoxazol-2(3H)-one core bearing a propanoic acid side chain at the N-3 position. The compound is typically supplied as a solid at room temperature with moderate solubility in polar solvents due to the carboxylic acid moiety . Reported physical properties include a melting point range of 140–141 °C [1] and a computed LogP of approximately 1.50 . It is commercially available from multiple suppliers at purities of 95% or higher for research and further manufacturing use only, with catalog listings from AK Scientific, Enamine, ChemScene, Leyan, and Santa Cruz Biotechnology [1].

Why 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Cannot Be Arbitrarily Substituted by In-Class Benzoxazolinone Analogs


Benzoxazolinone derivatives are not functionally interchangeable due to substantial variations in physicochemical properties and biological activity driven by substitution patterns at the N-3 side chain and the C-6 aromatic position. Systematic structure–activity relationship (SAR) studies demonstrate that propanoic acid side chains confer consistently higher analgesic and anti-inflammatory activity compared to acetic acid homologs [1][2]. Furthermore, the electron-withdrawing nature of the 6-nitro substituent modulates both the acid dissociation constant (pKa) and the electronic density of the aromatic ring, which correlates inversely with biological potency—compounds with stronger electron-withdrawing groups and lower pKa values exhibit enhanced activity [3]. The specific combination of the 6-nitro group and the propanoic acid N-3 side chain defines a distinct chemical space with unique reactivity, solubility, and biological profile that cannot be replicated by analogs lacking either feature. Substituting with a non-nitrated benzoxazolinone propanoic acid (CAS 13610-59-8) or a 6-nitro acetic acid derivative (CAS 19739-41-4) yields a compound with fundamentally different properties, undermining experimental reproducibility and SAR continuity .

Quantitative Differentiation Evidence for 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid (CAS 17124-57-1)


Propanoic Acid Side Chain Confers Superior Analgesic and Anti-Inflammatory Potency Relative to Acetic Acid Homologs

In a systematic SAR study of 6-acyl-2-benzoxazolinone derivatives, compounds bearing a propanoic acid side chain at the N-3 position demonstrated consistently higher in vivo analgesic and anti-inflammatory activity compared to structurally analogous acetic acid derivatives. The study employed a single-dose (100 mg/kg) screening paradigm in mice, with analgesia assessed via p-benzoquinone-induced writhing and anti-inflammatory activity via carrageenan-induced hind paw edema [1]. Although the target compound (6-nitro substitution) was not directly tested in this study, the class-level finding that propanoic acid derivatives outperform acetic acid derivatives establishes a structural advantage relevant to CAS 17124-57-1 relative to its closest analog, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 19739-41-4).

Analgesic drug discovery Anti-inflammatory screening Benzoxazolinone SAR Propanoic acid pharmacophore

Electron-Withdrawing 6-Nitro Substituent Modulates pKa and Inversely Correlates with Analgesic/Anti-Inflammatory Activity

A comprehensive pKa determination study of 14 structurally related 3-(2/4-pyridylethyl)benzoxazolinone derivatives using UV-Vis spectroscopy, potentiometry, and capillary electrophoresis revealed a consistent inverse correlation between pKa values (and/or solubility) and analgesic/anti-inflammatory activity [1]. Compounds bearing electron-withdrawing groups (including the 6-nitro moiety on benzoxazolinone derivatives) exhibited lower pKa values and more basic character, which correlated with enhanced biological activity. This provides a mechanistic rationale for selecting the 6-nitro-substituted target compound (CAS 17124-57-1) over non-nitrated analogs such as 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid (CAS 13610-59-8), which lacks the electron-withdrawing nitro group and has a higher predicted pKa of 4.38 compared to the acetic acid analog's predicted pKa of 3.74 .

pKa determination Physicochemical profiling Benzoxazolinone pharmacology Structure-activity relationship

6-Nitro Group Provides a Reducible Functional Handle for Downstream Derivatization to 6-Amino Intermediates

The 6-nitro substituent on the benzoxazolinone core serves as a reducible functional handle enabling conversion to the corresponding 6-amino derivative. A synthetic methodology study demonstrated that nitration of benzoxazolinone and its 3-alkylated derivatives proceeds with good yields to afford the desired 6-nitrobenzoxazolinones, which can subsequently be reduced via three distinct reduction pathways to yield 6-aminobenzoxazolinone intermediates [1]. These 6-amino derivatives serve as versatile substrates for further functionalization, including condensation with aromatic aldehydes to generate imine-linked benzoxazolinone derivatives with potential antibacterial activity. In contrast, non-nitrated benzoxazolinone propanoic acid analogs (e.g., CAS 13610-59-8) lack this synthetic entry point for amine-directed derivatization.

Synthetic intermediate Reduction chemistry Building block Heterocyclic functionalization

Patented Synthetic Utility as an Intermediate in the Preparation of Bicyclic Aromatic Amino Acid Derivatives

Benzoxazolinone derivatives bearing propanoic acid side chains and nitro-substituted aromatic rings are established as key intermediates in patented multi-stage processes for preparing bicyclic aromatic amino acids. A patent assigned to Merck describes the preparation of 2-amino-3-(2-(substituted ethyl)-3-oxo-3,4-dihydro-2H-benz-(1,4)-oxazin-6-yl)-propionic acid derivatives, which proceeds through nitrophenoxy intermediates structurally related to the target compound [1]. The patent claims construction and cyclization of 2-(4-(2-amino-2-carboxyethyl)-2-nitrophenoxy)-pentanedicarboxylate diesters, positioning 6-nitro-benzoxazolinone propanoic acid derivatives as strategic building blocks in the synthesis of pharmacologically relevant benzoxazinone amino acids. This documented industrial application distinguishes CAS 17124-57-1 from simpler benzoxazolinone derivatives lacking the nitro group or the propanoic acid side chain.

Patent intermediate Process chemistry Benzoxazinone synthesis Amino acid derivatives

Thermochemical Characterization of 6-Nitro-2-benzoxazolinone Establishes Baseline Stability Parameters for the Core Scaffold

An experimental and theoretical thermochemical investigation of 6-nitro-2-benzoxazolinone (the core scaffold of the target compound) determined reliable thermodynamic properties including enthalpy of formation and phase-change energetics [1]. The study established that the 6-nitro substitution significantly alters the thermochemical profile relative to non-nitrated 2-benzoxazolinone derivatives. While this investigation focused on the N-unsubstituted core (6-nitro-2-benzoxazolinone, CAS 4694-91-1) rather than the N-3 propanoic acid derivative, the data provide a foundational understanding of the thermal stability and energetic behavior of the nitro-benzoxazolinone scaffold. The target compound (CAS 17124-57-1) incorporates this thermochemically characterized core with an N-3 propanoic acid side chain that further modulates solubility and LogP (computed LogP ≈ 1.50 versus N-unsubstituted core LogP ≈ 1.0 [2]).

Thermochemistry Physical property determination Enthalpy of formation Benzoxazolinone stability

Evidence-Based Application Scenarios for 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid (CAS 17124-57-1)


Medicinal Chemistry: Lead Optimization for Analgesic and Anti-Inflammatory Drug Candidates

This compound is strategically positioned for medicinal chemistry programs targeting novel analgesic or anti-inflammatory agents. The propanoic acid side chain is class-associated with superior in vivo activity compared to acetic acid homologs [1], while the electron-withdrawing 6-nitro group modulates pKa in a direction that correlates with enhanced potency [2]. Researchers can use CAS 17124-57-1 as a starting scaffold for SAR exploration or as a reference standard when evaluating new benzoxazolinone-based candidates, with the understanding that both the N-3 side chain length and the C-6 electronic character are critical determinants of pharmacological outcome.

Synthetic Chemistry: Versatile Building Block for Library Synthesis via Nitro Reduction and Subsequent Derivatization

CAS 17124-57-1 serves as an advanced synthetic intermediate that enables diversification through reduction of the 6-nitro group to a 6-amino functionality [3]. This transformation unlocks access to amide, imine, urea, and sulfonamide derivatives that are inaccessible from non-nitrated benzoxazolinone propanoic acid analogs. The compound is suitable for parallel synthesis and library generation efforts where orthogonal functionalization at the C-6 position is required without perturbing the propanoic acid side chain.

Process Chemistry: Intermediate for Benzoxazinone-Derived Amino Acid Synthesis

Based on patent disclosures describing multi-stage routes to 2-amino-3-(benzoxazin-6-yl)-propionic acid derivatives, 6-nitro-benzoxazolinone scaffolds with propanoic acid side chains are documented as valuable intermediates in the synthesis of bicyclic aromatic amino acids [4]. Industrial process chemists developing scalable routes to benzoxazinone-based pharmaceutical intermediates can utilize CAS 17124-57-1 as a key building block, leveraging the established synthetic precedent for nitrophenoxy intermediates in this patent family.

Physicochemical and Analytical Studies: Reference Standard for Benzoxazolinone Property Profiling

With its well-defined melting point (140–141 °C) [5], computed LogP (~1.50) , and thermochemically characterized core scaffold [6], this compound is suitable as a reference standard in physicochemical profiling studies of benzoxazolinone derivatives. It provides a benchmark for comparing solubility, pKa trends, and thermal stability across structurally related series, particularly in studies investigating the impact of 6-substituents on benzoxazolinone properties.

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